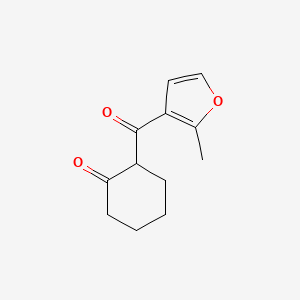
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is a heterocyclic compound containing a furan ring and a cyclohexanone moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one typically involves the reaction of 2-methylfuran-3-carboxylic acid with cyclohexanone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. The furan ring and cyclohexanone moiety may play a role in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylfuran-3-carbonyl)cyclopentan-1-one: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2-(2-Methylfuran-3-carbonyl)cycloheptan-1-one: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.
2-(2-Methylfuran-3-carbonyl)cyclohexan-2-one: Similar structure but with the carbonyl group at a different position on the cyclohexane ring.
Uniqueness
2-(2-Methylfuran-3-carbonyl)cyclohexan-1-one is unique due to its specific combination of a furan ring and a cyclohexanone moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-methylfuran-3-carbonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3/c1-8-9(6-7-15-8)12(14)10-4-2-3-5-11(10)13/h6-7,10H,2-5H2,1H3 |
InChI Key |
CECICIAFJSPKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


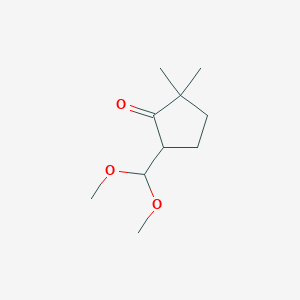
![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)
![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)
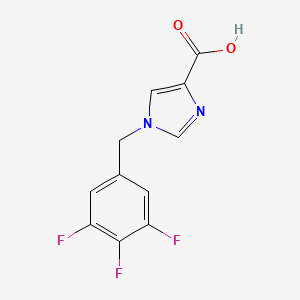
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
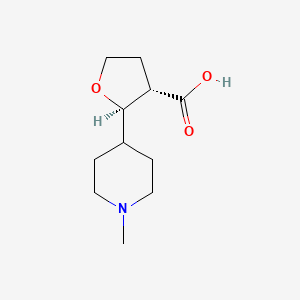
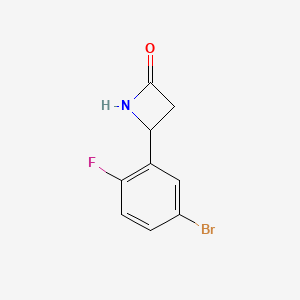
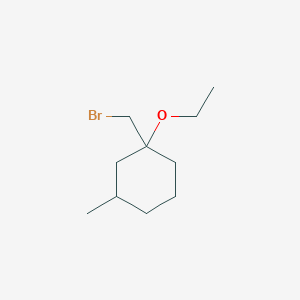
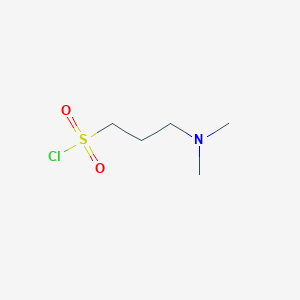
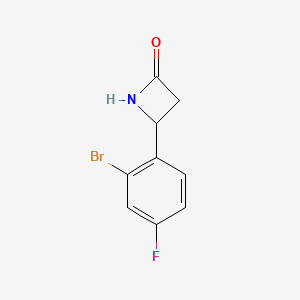



![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
